molecular formula C7H12N2O2 B13608052 1-(1H-imidazol-2-yl)-2-methylpropane-1,2-diol

1-(1H-imidazol-2-yl)-2-methylpropane-1,2-diol

Cat. No.: B13608052
M. Wt: 156.18 g/mol
InChI Key: QFSKXJXNTSBOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-imidazol-2-yl)-2-methylpropane-1,2-diol is a compound that features an imidazole ring, a versatile and significant structure in organic chemistry. Imidazole derivatives are known for their broad range of biological and chemical properties, making them valuable in various fields such as medicine, biology, and industry . The compound’s structure includes a five-membered ring containing two nitrogen atoms, which contributes to its unique chemical behavior and reactivity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazol-2-yl)-2-methylpropane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted imidazole derivatives, carbonyl compounds, and various functionalized imidazole compounds .

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-2-yl)-2-methylpropane-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and inhibiting certain biochemical pathways. This compound can also interact with DNA and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-imidazol-2-yl)-2-methylpropane-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups and methyl substitution make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-2-methylpropane-1,2-diol

InChI

InChI=1S/C7H12N2O2/c1-7(2,11)5(10)6-8-3-4-9-6/h3-5,10-11H,1-2H3,(H,8,9)

InChI Key

QFSKXJXNTSBOSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=NC=CN1)O)O

Origin of Product

United States

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